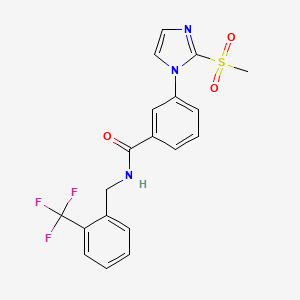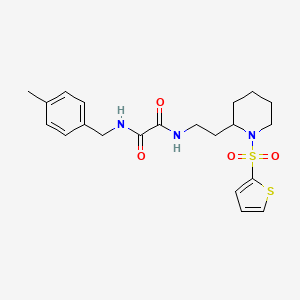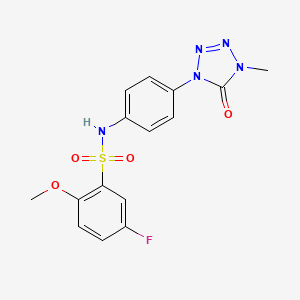
1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as FCPU, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a urea derivative that has been shown to have promising biological activity, making it a valuable tool for studying various biochemical and physiological processes.
Detailed Synthesis Method
{
"Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea' involves the reaction of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid with thionyl chloride to form 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride. This intermediate is then reacted with thiophen-2-ylmethylamine to form the corresponding amide. The amide is then treated with methyl isocyanate to form the final product, 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea.",
"Starting Materials": ["1-(4-Fluorophenyl)cyclopropanecarboxylic acid", "thionyl chloride", "thiophen-2-ylmethylamine", "methyl isocyanate"],
"Reaction": ["
1.1-(4-Fluorophenyl)cyclopropanecarboxylic acid is reacted with thionyl chloride to form 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride.",
"
2.1-(4-Fluorophenyl)cyclopropanecarbonyl chloride is reacted with thiophen-2-ylmethylamine to form the corresponding amide.",
"
3.The amide is treated with methyl isocyanate to form the final product, 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea."]
Mechanism Of Action
The mechanism of action of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea involves its ability to bind to the active site of CK2 and inhibit its activity. This leads to a reduction in the phosphorylation of target proteins, which can have downstream effects on various cellular processes. Additionally, 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to induce apoptosis in cancer cells, which may be related to its ability to inhibit CK2.
Biochemical And Physiological Effects
1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of CK2, 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit CK2.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea for lab experiments is its potent inhibition of CK2, which makes it a valuable tool for studying the role of this enzyme in disease processes. However, one limitation of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea is that it may have off-target effects on other enzymes, which could complicate data interpretation.
Future Directions
There are several future directions for research involving 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea. One area of interest is its potential applications in the treatment of cancer, given its ability to induce apoptosis in cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea and its effects on other cellular processes. Finally, the development of more specific inhibitors of CK2 may be of interest, as this could lead to the development of more targeted therapies for diseases in which CK2 plays a role.
Scientific Research Applications
1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of the enzyme protein kinase CK2, which has been implicated in a variety of diseases, including cancer. 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to be a potent inhibitor of CK2, making it a valuable tool for studying the role of this enzyme in disease processes.
properties
IUPAC Name |
1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c17-13-5-3-12(4-6-13)16(7-8-16)11-19-15(20)18-10-14-2-1-9-21-14/h1-6,9H,7-8,10-11H2,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLARKOEWLAROO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=CS2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2354182.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2354184.png)

![7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2354187.png)


![methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2354194.png)
![Methyl 6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-1,2,3,4-tetrahydronaphthalene-1-carboxylate](/img/structure/B2354196.png)
![N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354199.png)
![2,8-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B2354200.png)
![ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354203.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2354204.png)
![Ethyl ({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2354205.png)